4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside
Description
4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C24H24F3NO11 and its molecular weight is 559.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars, playing a crucial role in the metabolism of carbohydrates.
Mode of Action
This compound acts as a synthetic substrate for glycosidases . Upon encountering these enzymes, it undergoes hydrolysis , a reaction that breaks down the compound by adding water.
Biochemical Pathways
The hydrolysis of this compound by glycosidases is a key step in the metabolic pathway of carbohydrates . The breakdown of this compound can help detect and quantify the activity of glucosidases , providing valuable insights into the functionality of these enzymes.
Result of Action
The hydrolysis of this compound by glycosidases results in the liberation of an illuminating fluorescent entity known as 4-Methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of the enzyme’s catalytic activity .
Biological Activity
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α-D-glucopyranoside (commonly abbreviated as A-MUAA) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzymatic assays and as a substrate for glycosidases. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C24H24F3NO11
- CAS Number : 137686-92-1
- Molecular Weight : 525.44 g/mol
A-MUAA acts as a substrate for various glycosidases, particularly those involved in the hydrolysis of glycosidic bonds. The compound is designed to release 4-methylumbelliferone upon enzymatic cleavage, which can be quantitatively measured due to its fluorescent properties. This characteristic makes A-MUAA particularly useful in enzymatic assays to determine the activity of glycosidases.
Biological Activity
The biological activity of A-MUAA can be categorized into several key areas:
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Enzymatic Assays :
- A-MUAA is utilized in assays to measure the activity of enzymes such as α-glucosidase and β-galactosidase. The release of fluorescent 4-methylumbelliferone allows for sensitive detection and quantification.
- Studies have shown that A-MUAA can serve as an effective substrate for assessing enzyme kinetics and inhibition studies.
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Cellular Studies :
- Research indicates that A-MUAA can penetrate cellular membranes, making it applicable in studies involving intracellular enzyme activity.
- It has been used in cellular models to investigate the metabolic pathways involving glycosylation processes.
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Therapeutic Implications :
- The compound's ability to interact with specific enzymes positions it as a potential therapeutic agent in conditions where glycosylation is altered, such as certain metabolic disorders.
Case Studies
Several studies have highlighted the utility of A-MUAA in various biological contexts:
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Study on Glycosidase Activity :
In a study assessing the inhibitory effects of various compounds on α-glucosidase, A-MUAA was employed as a substrate. The results indicated that certain flavonoids significantly inhibited enzyme activity when tested with A-MUAA, showcasing its effectiveness in screening potential inhibitors . -
Cell Culture Experiments :
Research involving fibroblasts from patients with Niemann-Pick type C disease demonstrated that A-MUAA could be used to monitor changes in glycosylation patterns under different treatment conditions. The fluorescence emitted upon cleavage provided insights into the cellular response to therapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRSUPYLXVODY-FYKMYLNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745388 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137686-92-1 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranosyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137686-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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